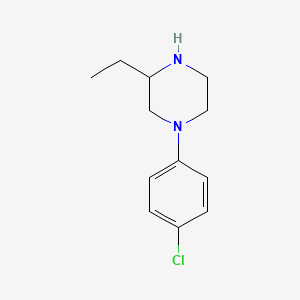

1-(4-Chlorophenyl)-3-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-Chlorophenyl)-3-ethylpiperazine" is a derivative of piperazine featuring a chlorophenyl group and an ethyl substituent. Piperazine derivatives are known for their biological activities and potential therapeutic applications. They are often explored for their interactions with various receptors in the body, such as the A1 adenosine receptor, which can influence allosteric enhancer activity . The structural variations in these compounds, such as the presence of chlorophenyl groups, can significantly affect their biological activity and physical properties.

Synthesis Analysis

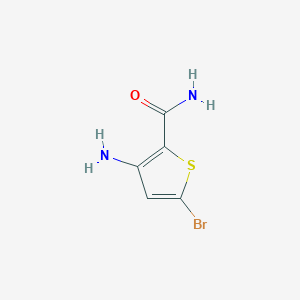

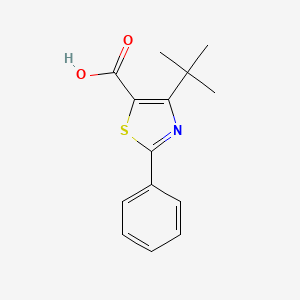

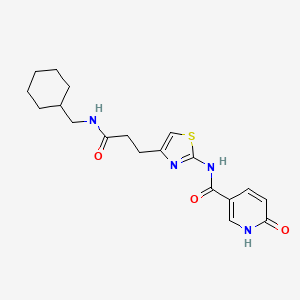

The synthesis of piperazine derivatives often involves the introduction of various substituents to the piperazine ring to explore their effects on biological activity. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where modifications at the 5-position of the thiophene ring were found to have a fundamental effect on allosteric enhancer activity at the A1 adenosine receptor . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be applied, involving the attachment of the chlorophenyl and ethyl groups to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. X-ray diffraction analyses are commonly used to determine the crystal structure of these compounds, providing insights into their conformation and geometry . For example, the crystal structure of a related compound, 1-ethylpiperazine-1,4-diium tetrachlorocadmate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . Such structural information is essential for understanding the interactions of these molecules with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often explored to modify their structure and enhance their biological properties. The reactivity of specific positions on the piperazine ring can be studied using techniques such as Fukui function calculations, which help identify reactive sites for chemical modifications . The chemical reactions of "this compound" would likely involve the functional groups attached to the piperazine ring, influencing its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their spectroscopic characteristics, thermal behavior, and dielectric properties, are important for their practical applications. Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, are used to study these properties . Additionally, differential scanning calorimetry (DSC) and dielectric measurements can provide information on phase transitions and the material's response to temperature changes . The presence of substituents like the chlorophenyl and ethyl groups in "this compound" would influence these properties, potentially affecting the compound's stability and suitability for various applications.

Scientific Research Applications

Neuroendocrine and Behavioral Effects

Compounds like m-Chlorophenylpiperazine (mCPP), a structural analog, have been extensively used to probe serotonin function in psychiatric research. It acts as a direct 5-hydroxytryptamine (5HT) agonist, influencing serotonin receptor sensitivity, and has been shown to elevate levels of ACTH, cortisol, prolactin, and body temperature in both animals and humans. This reflects its potential in studying the neuroendocrine and behavioral effects related to serotonin receptors (Mueller, Murphy, & Sunderland, 1985).

Antimycobacterial Activity

Research into derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole has shown significant activity against Mycobacterium tuberculosis, indicating potential applications in developing antimycobacterial agents. This demonstrates the capacity of chlorophenylpiperazine derivatives to serve as a basis for new therapeutic agents (Biava et al., 2008).

Catalytic Applications in Organic Synthesis

The lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide with secondary amines, including N-methylpiperazine and N-phenylpiperazine, illustrates the use of these compounds in catalytically inducing enantioselective reactions. This suggests applications in organic synthesis, particularly in the addition of diethylzinc to aldehydes (Solà et al., 1998).

Photophosphorylation Inhibition Studies

Studies involving m-Chlorophenylpiperazine and its effects on brain glucose utilization highlight its utility in understanding the role of serotonin in brain metabolism and its potential impacts on conditions such as alcoholism. Such compounds can help elucidate the serotonergic system's influence on various brain regions (Hommer et al., 1997).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical analysis of compounds structurally similar to "1-(4-Chlorophenyl)-3-ethylpiperazine" offers insights into their molecular properties. These studies serve as fundamental research to understand the electronic and structural aspects of these compounds, laying the groundwork for potential applications in materials science and medicinal chemistry (Kuruvilla et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Many piperazine derivatives are known to interact with various receptors in the nervous system, including dopamine, serotonin, and histamine receptors . The specific targets of “1-(4-Chlorophenyl)-3-ethylpiperazine” would depend on its exact structure and properties.

Mode of Action

Piperazine derivatives can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or prevent it from being activated . The exact mode of action would depend on the compound’s structure and the receptor it interacts with.

Biochemical Pathways

The interaction of a compound with its target receptor can trigger various biochemical pathways. For example, activation of dopamine receptors can affect pathways involved in mood and reward, while activation of histamine receptors can affect pathways involved in inflammation and allergic responses .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, but their distribution, metabolism, and excretion can vary widely .

Result of Action

The molecular and cellular effects of a compound’s action depend on the biochemical pathways it affects. For example, a compound that activates dopamine receptors could have effects such as increased mood and motivation, while a compound that blocks histamine receptors could reduce inflammation and allergic responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For example, certain substances can enhance or inhibit the absorption of the compound, and extreme pH or temperature can affect its stability .

properties

IUPAC Name |

1-(4-chlorophenyl)-3-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKBNIVCSCAEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)